molecular formula C7H10ClN3O2S B12999700 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide

Cat. No.: B12999700
M. Wt: 235.69 g/mol
InChI Key: MNRKYZNXCSYNSU-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s molecular weight is 235.69 g/mol, and it has a purity of at least 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide typically involves the amination of halopyridines with dimethylamine. For instance, the amination of 2- and 4-halopyridines with dimethylamine yields the target products in 83–91% yield . The reaction conditions often require the presence of a catalyst, such as copper iodide, to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted pyridine derivatives. These products have various applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. As a nucleophilic catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide is unique due to its combination of a chloro group, a dimethylamino group, and a sulfonamide group. This unique structure imparts specific reactivity and catalytic properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

5-chloro-4-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C7H10ClN3O2S/c1-11(2)7-5(8)3-10-4-6(7)14(9,12)13/h3-4H,1-2H3,(H2,9,12,13)

InChI Key

MNRKYZNXCSYNSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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